molecular formula C6H10NaO7 B1592940 Sodium erythorbate monohydrate CAS No. 63524-04-9

Sodium erythorbate monohydrate

Número de catálogo: B1592940
Número CAS: 63524-04-9
Peso molecular: 217.13 g/mol
Clave InChI: WYRHHUCFJGBSPP-DMWQRSMXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sodium erythorbate monohydrate is a chemical compound widely used as a food additive, particularly in processed meats, poultry, and soft drinks. It is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (vitamin C). This compound is known for its antioxidant properties, which help in preserving the color and flavor of food products by preventing oxidation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium erythorbate monohydrate is typically synthesized through the fermentation of D-glucose using Pseudomonas fluorescens bacteria. The process involves the intermediate formation of 2-keto-D-gluconic acid, which is then converted to erythorbic acid. The final step involves neutralizing erythorbic acid with sodium hydroxide to produce sodium erythorbate .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation process. The key steps include:

Análisis De Reacciones Químicas

Oxidation Reactions in Aqueous Solutions

Sodium erythorbate monohydrate exhibits rapid redox activity in water, primarily functioning as an oxygen scavenger. Key characteristics include:

Reaction with Atmospheric Oxygen

In aqueous environments, it undergoes oxidation by atmospheric O₂, forming dehydroerythorbic acid and hydrogen peroxide (H₂O₂) as intermediates :
C6H7NaO6+O2C6H6NaO6+H2O2\text{C}_6\text{H}_7\text{NaO}_6+\text{O}_2\rightarrow \text{C}_6\text{H}_6\text{NaO}_6+\text{H}_2\text{O}_2

This reaction is pH-dependent, with optimal activity observed in neutral to slightly acidic conditions (pH 5.5–8.0) .

PropertyValueImpact on Reactivity
Water solubility146 g/L (20°C) Enhances dissolution and reaction kinetics
pH (2% solution)5.5–8.0 Governs redox potential and stability
Stability in solutionDegrades under light, heat, or trace metals Limits shelf life in liquid formulations

Inhibition of Enzymatic Browning

By reducing quinones back to polyphenols, sodium erythorbate prevents the formation of melanin in fruits and vegetables .

Nitrite Reduction in Meat Curing

In meat processing, this compound accelerates the reduction of nitrite (NO₂⁻) to nitric oxide (NO), which binds to myoglobin to form stable nitrosomyoglobin (pink curing color) :
NO2+C6H7NaO6NO+C6H6NaO6\text{NO}_2^-+\text{C}_6\text{H}_7\text{NaO}_6\rightarrow \text{NO}+\text{C}_6\text{H}_6\text{NaO}_6

This reaction:

  • Reduces residual nitrite levels by 30–50%, minimizing carcinogenic nitrosamine formation .

  • Operates efficiently at 20–40°C, aligning with standard meat-processing conditions .

Reactivity with Strong Oxidizers

This compound reacts vigorously with strong oxidizing agents (e.g., peroxides, chlorates), producing CO₂ and sodium salts :
C6H7NaO6+3H2O26CO2+NaOH+4H2O\text{C}_6\text{H}_7\text{NaO}_6+3\text{H}_2\text{O}_2\rightarrow 6\text{CO}_2+\text{NaOH}+4\text{H}_2\text{O}

Hazard Notes :

  • Reactions may generate heat or pressure in closed systems .

  • Incompatible with metal ions (e.g., Fe³⁺, Cu²⁺), which catalyze decomposition .

Thermal Decomposition

At temperatures above 160°C, the compound decomposes exothermically, releasing carbon oxides and sodium carbonate :
C6H7NaO6H2OΔ3CO2+3CO+Na2CO3+5H2O\text{C}_6\text{H}_7\text{NaO}_6·\text{H}_2\text{O}\xrightarrow{\Delta}3\text{CO}_2+3\text{CO}+\text{Na}_2\text{CO}_3+5\text{H}_2\text{O}

Thermal Stability Data :

ConditionOutcome
< 160°CStable (melting point: 154–164°C)
> 200°CRapid decomposition

Photochemical Degradation

Exposure to UV light induces free radical formation, leading to chain-breaking antioxidant activity . This property is exploited in photo-stabilization but necessitates opaque storage containers.

Aplicaciones Científicas De Investigación

Food Industry Applications

Sodium erythorbate is predominantly used as a food additive due to its antioxidant properties. Its main functions include:

  • Preservation : It helps in extending the shelf life of food products by preventing oxidation. This is particularly important in meat and poultry processing where it inhibits the formation of nitrosamines, which are potentially carcinogenic compounds formed when nitrites are present .
  • Curing Agent : In processed meats like sausages and bacon, sodium erythorbate accelerates the curing process by converting nitrites to nitric oxide, which helps retain the pink color of cured meats .
  • Quality Maintenance : It is also used in canned and frozen foods to maintain quality during storage, inhibiting fat oxidation and thus prolonging freshness .
  • Baking Industry : In baking, it acts as a dough strengthener, improving elasticity and stability while enhancing the texture of baked goods .

Scientific Research Applications

This compound has been explored in various scientific research contexts:

  • Antioxidant Studies : It is utilized in studies investigating oxidative stress and the mechanisms of antioxidants. Research indicates that it can reduce oxidative damage in biological systems, making it a candidate for further studies in health-related applications .
  • Chemical Synthesis : As a reducing agent, sodium erythorbate is employed in various chemical reactions. Its ability to donate electrons makes it useful for synthesizing other compounds .
  • Food Packaging : Recent studies have evaluated its effectiveness as an oxygen scavenger in food packaging materials. This application aims to enhance the shelf life of packaged foods by reducing oxidative degradation .

Case Studies

  • Effects on Lipid Oxidation :
    A study investigated the impact of sodium erythorbate on lipid oxidation during sous-vide cooking of Russian sturgeon. The findings indicated that sodium erythorbate effectively reduced lipid oxidation levels compared to control samples without the additive, demonstrating its potential in preserving quality during cooking processes .
  • Oxygen Absorption Kinetics :
    Research on the kinetics of oxygen absorption revealed that blends containing sodium erythorbate showed significant potential as active agents in food packaging. The study highlighted how these blends could improve the shelf life of sensitive food products by actively scavenging oxygen from the packaging environment .

Benefits and Safety

The use of sodium erythorbate offers several benefits:

  • Food Quality Improvement : By preventing oxidation, it helps maintain the flavor, color, and nutritional value of food products.
  • Reduction of Food Waste : Its ability to extend shelf life contributes to minimizing food waste, which is crucial for sustainability efforts.
  • Safety Profile : Sodium erythorbate has been assessed for safety and found to be non-toxic at recommended usage levels. It does not exhibit significant adverse effects when consumed within established limits .

Mecanismo De Acción

The primary mechanism of action of sodium erythorbate monohydrate is its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. In the food industry, it accelerates the reduction of nitrites to nitric oxide, which then reacts with myoglobin to form nitrosomyoglobin, stabilizing the pink color of cured meats .

Comparación Con Compuestos Similares

Uniqueness: Sodium erythorbate monohydrate is unique due to its specific use in the food industry for curing meats and preventing the formation of carcinogenic nitrosamines. Its ability to enhance the color and flavor stability of food products sets it apart from other antioxidants .

Propiedades

Número CAS

63524-04-9

Fórmula molecular

C6H10NaO7

Peso molecular

217.13 g/mol

Nombre IUPAC

sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;hydrate

InChI

InChI=1S/C6H8O6.Na.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/t2-,5-;;/m1../s1

Clave InChI

WYRHHUCFJGBSPP-DMWQRSMXSA-N

SMILES

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.[Na+]

SMILES isomérico

C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.O.[Na]

SMILES canónico

C(C(C1C(=C(C(=O)O1)O)O)O)O.O.[Na]

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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